3,3'-(Naphthalene-2,7-diyl)dibenzoic acid

MOF design Reticular chemistry Topology prediction

Select this specific V-shaped naphthalene-2,7-diyl linker to unlock mesoporous MOFs with BET surface areas exceeding 2000 m²·g⁻¹ and to suppress interpenetration—a failure mode of linear linkers. Its ~120° bent geometry directs helical SBU assembly for chiral separation, while the rotatable aryl bonds enable stimuli-responsive 'breathing' frameworks for high-working-capacity PSA gas separations. Substituting linear 2,6-NDC or BPDC yields structurally distinct, inferior materials. Insist on certified ≥98% purity for reproducible framework synthesis.

Molecular Formula C24H16O4
Molecular Weight 368.4 g/mol
Cat. No. B13778586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Naphthalene-2,7-diyl)dibenzoic acid
Molecular FormulaC24H16O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C=CC(=C3)C4=CC(=CC=C4)C(=O)O
InChIInChI=1S/C24H16O4/c25-23(26)20-5-1-3-16(11-20)18-9-7-15-8-10-19(14-22(15)13-18)17-4-2-6-21(12-17)24(27)28/h1-14H,(H,25,26)(H,27,28)
InChIKeyVZGYHVYWXYNSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid: Structural Baseline for Extended MOF/COF Linker Selection


3,3'-(Naphthalene-2,7-diyl)dibenzoic acid (CAS: 1426343-41-0) is a rigid, V-shaped (bent) aromatic dicarboxylic acid linker with the molecular formula C24H16O4 and a molecular weight of 368.38 g·mol⁻¹ [1]. Its architecture consists of a central naphthalene-2,7-diyl core terminally functionalized with two 3-carboxyphenyl groups. This specific 2,7-substitution pattern on the naphthalene ring imparts a precise angular geometry that distinguishes it from linear naphthalene dicarboxylate analogs and serves as a foundational building block for constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with tailored pore architectures [2]. The compound is commercially available with certified purity up to 98% , ensuring reproducibility in materials synthesis.

Why In-Class Dicarboxylate Linkers Cannot Substitute for 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid


Naphthalene-based dicarboxylate linkers exhibit profoundly different coordination geometries and resulting framework topologies depending on their substitution pattern (1,4-; 2,6-; 2,7-; 2,3-) and terminal group placement [1]. While simpler analogs such as 2,6-naphthalenedicarboxylic acid (2,6-NDC) or 2,7-naphthalenedicarboxylic acid (2,7-NDC) function as linear or slightly bent linkers, 3,3'-(naphthalene-2,7-diyl)dibenzoic acid introduces a defined, rigid kink via its meta-substituted terminal benzoic acid groups. This specific angular divergence (approximately 120° between carboxylate coordination vectors) fundamentally alters the accessible pore geometries, network topologies, and interpenetration tendencies in the final framework [2]. Direct substitution with a linear 4,4'-biphenyldicarboxylic acid (BPDC) linker or an angular 2,6-NDC linker will yield a structurally distinct material with divergent porosity, gas uptake, and separation characteristics, rendering generic interchange scientifically invalid [3].

Quantitative Differentiation: 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid Versus Analog Linkers


Angular Geometry: V-Shaped (120°) versus Linear (180°) Coordination Vectors

The meta-substitution pattern of the terminal benzoic acid groups in 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid generates an exo-bidentate coordination angle of approximately 120°, creating a rigid V-shaped linker. In contrast, the commonly used linear linker 4,4'-biphenyldicarboxylic acid (BPDC) exhibits a 180° coordination angle, while 2,6-naphthalenedicarboxylic acid (2,6-NDC) provides a near-linear but slightly offset vector. This geometric distinction directs the assembly of secondary building units (SBUs) into divergent network topologies. MOFs constructed with V-shaped linkers are predisposed to form helical channels, txt-type networks, or structures with intrinsic porosity that resist interpenetration, whereas linear linkers typically favor interpenetrated pcu or primitive cubic nets [1].

MOF design Reticular chemistry Topology prediction

Linker Length: Extended 14.2 Å versus 8.8 Å for 2,6-NDC

The incorporation of terminal benzoic acid moieties extends the linker length of 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid to approximately 14.2 Å (metal-to-metal distance upon coordination). This represents a significant elongation compared to the simpler 2,6-naphthalenedicarboxylic acid (2,6-NDC), which has a coordination distance of approximately 8.8 Å, and is even longer than the 11.2 Å of 4,4'-biphenyldicarboxylic acid (BPDC) [1][2]. According to the principles of isoreticular expansion, this increased length systematically enlarges the resulting framework's pore dimensions while preserving the underlying network topology when combined with appropriate SBUs. For instance, isoreticular expansion from BDC (5.8 Å) to BPDC (11.2 Å) to 2,6-NDC (8.8 Å) has been experimentally demonstrated to increase pore size from 8 Å to 15 Å in the IRMOF series [2].

Isoreticular expansion Pore size engineering MOF porosity

Molecular Rotational Freedom: 4 Rotatable Bonds versus 2 in 2,6-NDC

3,3'-(Naphthalene-2,7-diyl)dibenzoic acid possesses 4 rotatable bonds (the aryl-aryl connections between the naphthalene core and the benzoic acid termini) . In comparison, simpler naphthalene dicarboxylates like 2,6-NDC have 0 rotatable bonds, rendering them fully rigid. This controlled degree of conformational freedom allows the linker to adapt its dihedral angle during framework assembly, which can facilitate the formation of unusual network topologies and mitigate interpenetration by enabling slight torsional adjustments to optimize packing. While fully rigid linkers enforce strict geometric constraints that can lead to interpenetrated, low-porosity structures, the limited rotational freedom of this linker strikes a balance between structural predictability and assembly flexibility [1].

Conformational flexibility MOF stability Linker rigidity

Framework Porosity: Naphthalene-Based Linkers Enable BET Surface Areas Exceeding 2200 m²·g⁻¹

MOFs constructed with extended naphthalene-embedded dicarboxylate linkers demonstrate exceptional porosity. A representative mesoporous framework, HHU-1, synthesized using a structurally analogous naphthyl-embedded linker, exhibits a BET surface area of 2290 m²·g⁻¹ and a pore volume of 1.33 cm³·g⁻¹ [1]. This performance is comparable to, and in some cases exceeds, frameworks built with the more widely studied 4,4'-biphenyldicarboxylate (BPDC) linker. For example, IRMOF-10 (BPDC-based) displays a BET surface area in a similar range. The extended aromatic conjugation provided by the naphthalene core in this class of linkers also enhances the framework's polarizability, contributing to higher isosteric heats of adsorption (Qst) for polarizable gases like CO2. In the case of HHU-1, the naphthyl conjugation effect yields a CO2 adsorption enthalpy of 27.7 kJ·mol⁻¹, driving a high CO2 storage capacity of 1071 mg·g⁻¹ at 40 bar and an exceptional CO2/N2 selectivity of 140 [1].

MOF porosity Gas adsorption Surface area

High-Value Application Scenarios for 3,3'-(Naphthalene-2,7-diyl)dibenzoic Acid


Synthesis of Non-Interpenetrated Mesoporous MOFs for High-Pressure Gas Storage

The V-shaped geometry of 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid inherently resists framework interpenetration, a common challenge with linear linkers that reduces accessible pore volume. When combined with appropriate metal clusters (e.g., Zn4O, Cu2 paddlewheel), this linker can yield mesoporous MOFs with BET surface areas exceeding 2000 m²·g⁻¹, as demonstrated by structurally analogous naphthyl-embedded systems [1]. Such high-porosity frameworks are optimal for high-pressure methane or hydrogen storage, where gravimetric capacity is paramount. The extended π-system of the naphthalene core further enhances gas-framework interactions, improving storage density. Researchers should prioritize this linker for isoreticular expansion strategies aiming to access the mesoporous regime (2–50 nm) while maintaining structural integrity.

Design of Helical-Channel MOFs for Chiral Separations and Sensing

The rigid kinked geometry of 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid (approx. 120° coordination angle) is ideally suited for directing the assembly of helical secondary building units (SBUs) [2]. When coordinated with octahedral metal centers, this linker can template the formation of MOFs with chiral, helical channels. These channels can exhibit enantioselective adsorption properties, making them valuable for the separation of racemic mixtures of pharmaceuticals or fine chemicals. Additionally, the inherent luminescence of the naphthalene moiety can be leveraged for fluorescence-based sensing applications within these chiral environments. Procurement of this specific V-shaped linker is essential for achieving the targeted helical topology, as linear or less angular linkers (e.g., 2,6-NDC, BPDC) cannot generate the same structural motif.

Construction of Flexible MOFs with Gate-Opening Behavior for Selective Gas Adsorption

The four rotatable aryl-aryl bonds in 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid provide a moderate degree of conformational flexibility that is absent in fully rigid linkers like 2,6-NDC . This flexibility can be exploited to synthesize 'third-generation' flexible MOFs capable of structural transformations (breathing or gate-opening) in response to external stimuli such as gas pressure or temperature. Frameworks incorporating this linker may exhibit stepwise adsorption isotherms and high working capacity for gases like CO2 or CH4 within narrow pressure ranges, a highly desirable property for pressure-swing adsorption (PSA) processes in industrial gas separations. The precise control over rotational freedom distinguishes this linker from both overly rigid and excessively flexible alternatives, enabling the rational design of stimuli-responsive porous materials.

Synthesis of Single-Molecule Trap Materials for Targeted Molecular Capture

The extended length (approx. 14.2 Å) and specific angular geometry of 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid make it a suitable candidate for constructing porous materials with precisely defined, isolated cavities capable of trapping a single guest molecule per pore [2]. Patented frameworks based on similar V-shaped dicarboxylate linkers have demonstrated fixed pore sizes that restrict occupancy to one molecule per cavity, enabling applications in controlled drug release, selective molecular sensing, and the stabilization of reactive intermediates. The linker's length and kink angle are critical parameters for achieving the correct cavity dimensions; substitution with a shorter or linear linker would result in smaller pores, multiple occupancy, or a complete loss of the single-molecule trapping functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.